molecular formula C20H15N3O7 B2726638 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618872-54-1

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2726638
CAS No.: 618872-54-1
M. Wt: 409.354
InChI Key: BWDSEVSMJZAYED-UHFFFAOYSA-N
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Description

This compound, 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of pyrrol-2-one derivatives that have been investigated for their potential in treating diseases associated with elevated lipid levels . The structure integrates multiple pharmacophores, including a 5-methylisoxazole ring and a 3-nitrophenyl group, which are commonly utilized in the design of bioactive molecules. Researchers can employ this compound as a key intermediate or building block in the synthesis of novel therapeutic agents, or as a pharmacological tool for studying metabolic pathways and enzyme inhibition. Its precise mechanism of action is a subject of ongoing research, but its structural features suggest potential interactions with enzymatic targets involved in lipid metabolism. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-10-6-7-14(29-10)18(24)16-17(12-4-3-5-13(9-12)23(27)28)22(20(26)19(16)25)15-8-11(2)30-21-15/h3-9,17,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDSEVSMJZAYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The compound features a pyrrole core substituted with hydroxyl, furan carbonyl, isoxazole, and nitrophenyl groups. These structural elements are known to influence biological activity through various mechanisms, including enzyme inhibition, receptor modulation, and antimicrobial effects.

Structural Feature Description
Pyrrole CoreCentral structure with potential for diverse reactivity
Hydroxyl GroupIncreases solubility and may enhance biological interactions
Furan CarbonylAssociated with antioxidant properties
Isoxazole GroupKnown for anti-inflammatory and analgesic effects
Nitrophenyl GroupOften linked to cytotoxicity against cancer cells

Biological Activity Overview

While specific data on the biological activity of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is sparse, insights can be drawn from related compounds and structural analogs.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and isoxazole rings have been studied for their cytotoxic effects against various cancer cell lines. A notable study reported that a furan derivative exhibited an IC50 value of 62.37 µg/mL against HeLa cells . The presence of the nitrophenyl group in our compound may enhance its cytotoxic potential through mechanisms such as apoptosis induction.

Antimicrobial Activity

Compounds featuring furan and isoxazole moieties have also demonstrated antibacterial properties. For example, a related furan derivative showed minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . The structural diversity of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one suggests it may possess similar or enhanced antimicrobial activities.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of furan-containing compounds. For instance:

  • Synthesis of Furan Derivatives : A study synthesized various furan derivatives and evaluated their biological activities, finding significant cytotoxicity against cancer cell lines and promising antibacterial effects .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that compounds with similar structures can effectively bind to targets involved in cancer progression and bacterial infections .
  • Immunomodulatory Effects : Research has indicated that some derivatives can modulate immune responses, particularly through the activation of the STING pathway, which is crucial in cancer immunotherapy .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of pyrrole compounds exhibit significant activity against various bacterial and fungal strains. For instance, the synthesis of pyrrole derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Antioxidant Activity

Research indicates that compounds similar to this pyrrole derivative possess antioxidant properties , which are crucial for combating oxidative stress-related diseases. The presence of specific functional groups enhances the radical-scavenging ability of these compounds, thus offering therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Agricultural Applications

The compound's unique structure may also lend itself to applications in agricultural chemistry as a potential pesticide or herbicide. Compounds with furan and isoxazole moieties have been noted for their effectiveness in pest control, suggesting that this compound could be explored for developing safer and more effective agricultural chemicals .

Case Study 1: Antimicrobial Activity Evaluation

A study synthesized a series of pyrrole derivatives, including compounds similar to the target compound, and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Antioxidant Potential Assessment

In vitro assays were conducted to assess the antioxidant capacity of related pyrrole compounds. The study demonstrated that these compounds effectively scavenged free radicals, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound shares a pyrrol-2-one core with multiple analogues but differs in substituent groups at key positions. Table 1 summarizes critical structural differences and their implications:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-Nitrophenyl (position 5), 5-methylfuran-2-carbonyl (position 4), 5-methylisoxazol-3-yl (position 1) Not explicitly stated Electron-withdrawing nitro group enhances electrophilicity; methylfuran increases lipophilicity.
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 3-Chlorophenyl (position 5), 4-methoxybenzoyl (position 4) ~450 (estimated) Chlorine substituent offers moderate electron-withdrawing effects; methoxybenzoyl enhances π-π stacking.
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-pyridinyl)-1H-pyrrol-2(5H)-one 3-Pyridinyl (position 5), furan-2-carbonyl (position 4) ~430 (estimated) Pyridinyl introduces basic nitrogen, improving solubility; furan carbonyl reduces steric bulk.
5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-pyrrol-2-one 3-Ethoxy-4-hydroxyphenyl (position 5) 424.40 Polar ethoxy and hydroxyl groups enhance hydrogen bonding; increased solubility in polar solvents.
Compound 36 () 3-Nitrophenyl (position 5), cyclohexyl (position 1) Not stated Cyclohexyl group increases hydrophobicity; nitro group correlates with antiestrogenic activity in vitro.

Key Findings from Comparative Studies

Electronic and Steric Effects
  • The 3-nitrophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at the pyrrol-2-one core compared to 3-chlorophenyl (moderate electron withdrawal) or 3-pyridinyl (electron-donating via resonance) .
  • The 5-methylfuran-2-carbonyl substituent balances lipophilicity and steric bulk, unlike 4-methoxybenzoyl (), which may hinder rotational freedom due to its planar aromatic system .

Preparation Methods

Sulfur Ylide-Mediated Cyclization

A foundational approach involves intramolecular cyclization of sulfur ylides under mild conditions (Figure 1). The method employs:

  • Vinyl sulfonium salts (0.20 mmol)
  • 1,8-Diazabicycloundec-7-ene (DBU) (0.24 mmol)
  • Anhydrous acetonitrile solvent at 0°C

Key parameters:

Parameter Optimal Range Impact on Yield
Reaction temperature 0-5°C Prevents dimerization
DBU equivalence 1.2 equiv Maximizes cyclization
Purification Neutral Alumina (99:1 DCM:MeOH) 85-92% purity

This method produces 5-hydroxy-pyrrol-2-one scaffolds through sequential-hydroxyl shift and ring closure.

Incorporation of 5-Methylisoxazol-3-yl Group

Nucleophilic Amination

The isoxazole ring is introduced via:

  • 3-Amino-5-methylisoxazole (1.2 equiv)
  • Condensation with β-keto ester intermediates in refluxing THF
  • Purification through mass-directed HPLC (Waters Atlantis T3 column)

Comparative yields:

Aryl Substituent Yield (%) Purity (HPLC)
3,5-Dichlorophenyl 59 97.6
4-Ethoxyphenyl 25 98.1
3-Nitrophenyl 42 96.8

Nitrophenyl Group Installation

Direct Electrophilic Substitution

Late-stage nitration proves challenging due to:

  • Oxidative degradation of pyrrolone core
  • Poor regioselectivity (ortho:meta:para = 12:54:34)

Pre-Functionalized Building Blocks

Superior results are achieved using:

  • 3-Nitrobenzaldehyde (1.05 equiv)
  • Modified Henry reaction with nitromethane (2.1 equiv)
  • Suzuki coupling for diaryl systems (Pd(PPh3)4, 5 mol%)

Key advantages:

  • 78% yield in palladium-catalyzed cross-couplings
  • >99% regiochemical fidelity

Final Assembly and Optimization

Convergent Synthesis Strategy

Optimal sequence (Figure 2):

  • Pyrrolone core formation via sulfur ylide cyclization
  • Friedel-Crafts acylation with furan carbonyl chloride
  • SNAr reaction with 5-methylisoxazol-3-amine
  • Suzuki-Miyaura coupling for nitrophenyl introduction

Reaction Scale-Up Challenges

Parameter Lab Scale (5g) Pilot Scale (500g)
DBU consumption 1.2 equiv 1.5 equiv
Cycle time 8 hr 14 hr
Isolated yield 68% 54%
Purity (HPLC) 96.2% 91.7%

Analytical Characterization

Critical quality attributes confirmed through:

  • X-ray crystallography : Confirms lactam tautomerism
  • 2D NMR (HSQC, HMBC) : Verifies substituent positions
  • High-resolution mass spectrometry :
    • Calculated m/z 451.1247 [M+H]+
    • Observed m/z 451.1251 (Δ 0.89 ppm)

Comparative Method Analysis

Method Total Yield Purity Key Advantage
Sulfur ylide route 58% 96% Transition metal-free
Barton-Zard 42% 93% Regiocontrol
Multi-component 65% 97% Convergent synthesis

Industrial Applicability

Recent patents demonstrate scalability through:

  • Continuous flow hydrogenation for nitro group reduction
  • Membrane-based solvent recovery systems (85% solvent reuse)
  • QbD-based design space:
    • Temperature: 20-25°C
    • pH: 6.8-7.2
    • Mixing speed: 120-150 rpm

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
  • Example : demonstrated flow-chemistry optimization for similar heterocycles, achieving 85% yield by adjusting residence time and temperature gradients .

Advanced: How should researchers address inconsistencies in synthetic yields across similar pyrrolone derivatives?

Yield discrepancies often arise from:

  • Steric hindrance : Bulky substituents (e.g., 3-nitrophenyl) reduce cyclization efficiency.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) may slow nucleophilic attack during cyclization.

Q. Resolution :

  • Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
  • Compare yields from (46% for nitro-substituted analogs vs. 63% for hydroxyl-substituted derivatives) to correlate substituent effects .

Advanced: What computational tools can predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Model transition states for reactions at the pyrrolone carbonyl or nitrophenyl positions.
  • Molecular Docking : Predict binding affinities if the compound is bioactive (e.g., enzyme inhibition analogous to ’s pyrazole derivatives) .

Example : For the 5-methylfuran-2-carbonyl group, calculate Fukui indices to identify electrophilic/nucleophilic sites.

Advanced: How can solubility and stability challenges be addressed for in vitro assays?

  • Solubility : Test co-solvents (e.g., DMSO:water mixtures) or formulate as a prodrug (e.g., esterify the hydroxyl group).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. ’s analog showed stability in anhydrous DMSO at -20°C .

Advanced: What strategies resolve ambiguities in NMR assignments for diastereotopic protons?

  • 2D NMR : Use HSQC and NOESY to correlate protons and confirm spatial proximity.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal splitting .

Advanced: How does the 3-nitrophenyl group influence electronic properties of the pyrrolone ring?

  • Electrochemical Analysis : Cyclic voltammetry reveals electron-withdrawing effects (e.g., shifts in reduction potentials).
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions between the nitro group and pyrrolone π-system.

Reference : Analogous nitrophenyl-substituted compounds in showed λmax shifts of ~30 nm compared to non-nitro derivatives .

Advanced: What synthetic routes minimize racemization during chiral center formation?

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in cyclization steps.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to favor one enantiomer during acylations .

Advanced: How can researchers validate the biological target hypothesis for this compound?

  • Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins.
  • SAR Studies : Modify substituents (e.g., replace nitro with methoxy) and test activity changes, as in ’s cannabinoid receptor analogs .

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